molecular formula C9H6N2O2 B1442750 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde CAS No. 1353878-06-4

4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde

Cat. No.: B1442750
CAS No.: 1353878-06-4
M. Wt: 174.16 g/mol
InChI Key: ZYSIZKIHNYPAAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis

Scientific Research Applications

. The compound’s ability to inhibit HIV-1 integrase makes it a promising candidate for the development of new antiviral drugs. Additionally, its unique structure allows for the exploration of various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties .

In the field of organic synthesis, this compound serves as a valuable building block for the construction of complex heterocyclic systems. Its fluorescent properties also make it suitable for use in fluorescent sensing and labeling applications .

Biochemical Analysis

Biochemical Properties

4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host genome . The compound’s keto oxygen atom at position C-4 and nitrogen atom of the pyrimidine ring chelate the Mg²⁺ ion in the active site of the enzyme, inhibiting its activity . Additionally, it forms π-stacking interactions with nucleic acids, further influencing biochemical pathways .

Cellular Effects

This compound affects various cellular processes. In HeLa cell cultures, it has demonstrated moderate inhibitory properties against the HIV-1 virus . The compound influences cell signaling pathways, gene expression, and cellular metabolism by interacting with key biomolecules. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound exerts its effects by chelating metal ions in the active sites of enzymes, such as HIV-1 integrase . This chelation inhibits the enzyme’s activity, preventing the integration of viral DNA into the host genome. Additionally, the compound’s ability to form π-stacking interactions with nucleic acids further contributes to its inhibitory effects on viral replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, maintaining its inhibitory properties over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits moderate inhibitory effects on viral replication without significant toxicity . At higher doses, it may cause adverse effects, including cytotoxicity and disruption of normal cellular processes . These threshold effects highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and influence metabolic flux . The compound’s interactions with key metabolic enzymes can alter metabolite levels, impacting cellular metabolism and overall physiological function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its biological activity. For instance, binding to specific transporters can facilitate its entry into target cells, enhancing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde typically involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-(hetero)aryl acetyl chlorides . This method allows for the formation of the fused heterocyclic system under controlled conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes and continuous flow reactors may be employed to enhance efficiency and scalability.

Properties

IUPAC Name

4-oxopyrido[1,2-a]pyrimidine-9-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-6-7-2-1-5-11-8(13)3-4-10-9(7)11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSIZKIHNYPAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=O)C=CN=C2C(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201221782
Record name 4H-Pyrido[1,2-a]pyrimidine-9-carboxaldehyde, 4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201221782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353878-06-4
Record name 4H-Pyrido[1,2-a]pyrimidine-9-carboxaldehyde, 4-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353878-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Pyrido[1,2-a]pyrimidine-9-carboxaldehyde, 4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201221782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde
Reactant of Route 2
4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde
Reactant of Route 3
4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde
Reactant of Route 4
4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde
Reactant of Route 5
Reactant of Route 5
4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde
Reactant of Route 6
Reactant of Route 6
4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.